![molecular formula C20H25N3O3 B4117318 N-(2-methoxy-5-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B4117318.png)
N-(2-methoxy-5-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide
Overview
Description
N-(2-methoxy-5-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide, also known as MMPIP, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of drugs known as piperazine derivatives and has been shown to have significant effects on the central nervous system.
Mechanism of Action
The exact mechanism of action of N-(2-methoxy-5-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act as a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7). This receptor is primarily expressed in the central nervous system and has been implicated in the regulation of various neurological processes, including anxiety, depression, and pain.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has been shown to have significant effects on the central nervous system. It has been shown to decrease anxiety-like behavior in animal models, as well as reduce the symptoms of depression. Additionally, it has been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-methoxy-5-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide in lab experiments is its selectivity for the mGluR7 receptor. This allows for more targeted studies of the receptor's function and potential therapeutic applications. However, one limitation of using N-(2-methoxy-5-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide is its relatively low potency, which may require higher concentrations to achieve significant effects.
Future Directions
There are several potential future directions for the study of N-(2-methoxy-5-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide. One area of interest is its potential use in the treatment of addiction, particularly to drugs such as cocaine and opioids. Additionally, further studies are needed to fully understand the mechanisms of action of N-(2-methoxy-5-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide and its potential therapeutic applications in the treatment of neurological disorders such as anxiety, depression, and chronic pain.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to have significant effects on the central nervous system, particularly in the modulation of dopamine and glutamate neurotransmission.
properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-15-4-9-19(26-3)18(14-15)21-20(24)23-12-10-22(11-13-23)16-5-7-17(25-2)8-6-16/h4-9,14H,10-13H2,1-3H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDMOQPOOYWZHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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